N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound featuring a 3-oxa-8-azabicyclo[3.2.1]octane core. The structure includes:
- A bicyclo[3.2.1]octane scaffold with an oxygen atom at position 3 (3-oxa) and a nitrogen atom at position 8 (8-aza).
- A 4-methoxyphenethyl group attached via a carboxamide linkage to the nitrogen at position 6.
The 4-methoxy group on the phenyl ring may enhance solubility and receptor binding, while the rigid bicyclic core contributes to conformational stability .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-15-6-2-12(3-7-15)8-9-17-16(19)18-13-4-5-14(18)11-21-10-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCINQKDHOUUGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2C3CCC2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the methoxyphenethyl group: This step often involves nucleophilic substitution reactions where the methoxyphenethyl group is introduced to the bicyclic core.
Formation of the carboxamide group: This is typically done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for key steps and the development of more efficient catalysts for the reactions involved.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxamide group.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of GABAergic and glutamatergic signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Bicyclic Scaffolds
a. N-(2-Methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- Key Difference : The 4-methoxyphenethyl group is replaced with a 2-methylphenyl substituent.
- The methyl group at the ortho position may introduce steric hindrance, affecting binding kinetics .
b. Methyl 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Key Differences :
- A methyl ester at position 2 replaces the carboxamide.
- A methyl group at position 8 and a phenyl group at position 3.
- Impact : The ester group may reduce metabolic stability compared to the carboxamide, as esters are more prone to hydrolysis. The phenyl group at position 3 could enhance lipophilicity .
c. 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]
- Key Difference : Introduction of a spiro-oxirane ring and a halogenated aryl group.
- The chloro-fluoro substitution may improve blood-brain barrier penetration .
Functional Group Variations
a. 3-Methyl-8-[(phenylcarbamoyl)carbonyl]-3,8-diazabicyclo[3.2.1]octane
- Key Differences :
- Diaza core (two nitrogens) instead of 3-oxa-8-aza.
- Phenylcarbamoyl substituent.
- The phenylcarbamoyl group introduces additional hydrogen-bonding capacity .
b. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine
Pharmacological and Analytical Comparisons
a. Formoterol-Related Compound B (N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide)
- Key Similarity : Shared 4-methoxyphenethyl moiety.
- Key Difference : Linear structure vs. bicyclic core.
- Impact : The bicyclic core in the target compound likely confers greater rigidity and metabolic stability compared to the flexible formoterol analog .
b. Chromatographic Behavior
- Data from Pharmacopeial Forum (2006) show that analogs with 4-methoxyphenyl groups exhibit distinct retention times:
- Compound G : Relative retention time (RRT) = 0.4.
- Compound H : RRT = 2.2 (due to extended alkyl chains).
- Implication : The target compound’s carboxamide and bicyclic core may result in intermediate RRT values, facilitating HPLC-based purity analysis .
Research Findings and Implications
- Synthetic Byproducts: Impurities like 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]-cyclohexanol () highlight the need for rigorous quality control in synthesis .
- Crystallographic Data : X-ray studies on analogs (e.g., ) suggest that the bicyclo[3.2.1]octane core adopts a chair-like conformation, which may stabilize receptor interactions .
Biological Activity
N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, a compound characterized by its unique bicyclic structure and methoxyphenethyl substituent, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The synthesis of this compound involves several key steps:
- Formation of the Bicyclic Core : This is typically achieved through a Diels-Alder reaction followed by functional group transformations.
- Introduction of the Methoxyphenethyl Group : This step often utilizes nucleophilic substitution reactions.
- Formation of the Carboxamide Group : Achieved using coupling reagents like EDCI or DCC.
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H22N2O3 |
| InChI | InChI=1S/C16H22N2O3/c1-20-15-6-2-12(3-7-15)8-9-17-16(19)18-13-4-5-14(18)11-21-10-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19) |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the brain. Research indicates that it modulates GABAergic and glutamatergic signaling pathways, which are crucial for various neurological functions. The exact molecular targets are still under investigation but are believed to involve:
- Dopamine Transporter (DAT) : Studies have shown that derivatives of this compound can influence dopamine transport mechanisms, potentially affecting mood and behavior.
- Serotonin Transporter (SERT) : The compound may also interact with serotonin pathways, which are significant in mood regulation and anxiety disorders.
Neuropharmacology
Research has highlighted the potential of this compound in neuropharmacological applications:
- Antidepressant Effects : Its modulation of serotonin and dopamine transporters suggests potential use as an antidepressant.
- Anxiolytic Properties : By influencing GABAergic signaling, the compound may exhibit anxiolytic effects.
Cancer Research
Recent patents have indicated that derivatives of this compound could be effective in treating certain types of cancer and hemoglobinopathies:
| Study | Findings |
|---|---|
| Patent 3426635 | Describes the use of azabicyclo derivatives for cancer treatment, highlighting their potential in targeting specific cancer pathways. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- Dopamine Transport Studies : A study evaluated 8-substituted derivatives at DAT, SERT, and norepinephrine transporter (NET), indicating promising binding affinities that could translate into therapeutic benefits for mood disorders .
- Gamma-secretase Modulation : Research on related compounds showed modulation of gamma-secretase activity, which is pertinent in Alzheimer's disease treatment strategies .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide to ensure high yield and purity?
Answer:
- Stepwise Synthesis : Follow a multi-step approach similar to bicyclic azabicyclo derivatives, such as starting with functionalized furan precursors (e.g., 5-hydroxymethyl-2-furfuraldehyde) and employing Raney nickel-mediated reductions to establish stereochemistry .
- Impurity Control : Monitor acetonitrile content during hydrogenolysis steps, as residual solvent can lead to byproducts. Ethanol conditioning of equipment is advised to mitigate impurities .
- Catalyst Optimization : Use Pearlman’s catalyst (Pd(OH)₂/C) for selective deprotection of benzyl groups to avoid over-reduction .
- Purity Assessment : Employ HPLC with C18 columns and UV detection (e.g., 254 nm) to track intermediates and final product purity, referencing retention time data from analogs like 8-methyl-8-azabicyclo derivatives .
Q. How can researchers reliably characterize the stereochemistry and structural conformation of this compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as demonstrated for structurally related 8-azabicyclo[3.2.1]octane derivatives .
- NMR Spectroscopy : Assign proton environments using 2D techniques (COSY, NOESY) to confirm bridgehead substituents and methoxyphenyl orientation .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H, calibrated with reference standards of similar bicyclic amines .
Advanced Research Questions
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound in targeting neurological or metabolic pathways?
Answer:
- Substituent Variation : Synthesize analogs with modified methoxyphenyl groups (e.g., chloro, nitro, or fluorophenyl derivatives) to assess electronic effects on receptor binding, as seen in related 8-azabicyclo compounds .
- Biological Assays : Use radioligand displacement assays (e.g., for σ receptors) or enzyme inhibition studies (e.g., monoamine oxidases) to quantify activity shifts. Cross-reference with pharmacokinetic data from bicyclo[3.2.1]octane carboxamides .
- Metabolic Stability : Evaluate hepatic microsomal stability using LC-MS to identify metabolic soft spots (e.g., methoxy group demethylation) .
Q. How can computational modeling resolve contradictions in reported binding affinities of this compound across different studies?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., opioid receptors), incorporating crystallographic data from FAD-dependent oxidoreductase studies to validate docking poses .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers or conformers to explain affinity discrepancies .
- Dynamics Simulations : Run MD simulations (e.g., GROMACS) to assess conformational flexibility of the 3-oxa-8-azabicyclo core under physiological conditions .
Q. What strategies address contradictions in synthetic yield data during scale-up of this compound?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and identify deviations in real time .
- DoE Optimization : Use Design of Experiments (DoE) to statistically evaluate critical parameters (e.g., temperature, catalyst loading) affecting cyclization efficiency .
- Retrospective Analysis : Compare impurity profiles (via LC-MS) across batches to trace yield variations to specific intermediates, as shown in scale-up studies of 8-oxa-3-aza-bicyclo derivatives .
Specialized Methodological Questions
Q. How can researchers design stability-indicating assays for this compound under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation products using UPLC-PDA-MS .
- Column Selection : Use a Phenomenex Luna C18(2) column (150 mm × 4.6 mm, 3 µm) with a gradient of 0.1% formic acid in acetonitrile/water for optimal resolution of degradants .
- Quantification : Apply relative response factors (RRFs) from related compounds (e.g., 1.75 for amino-hydroxyphenyl analogs) to correct peak areas .
Q. What advanced techniques validate the compound’s interaction with lipid membranes or protein targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (ka, kd) in real time .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution, leveraging protocols from studies on FAD-dependent oxidoreductases .
- NMR Titration : Track chemical shift perturbations in ¹H-¹³C HSQC spectra upon ligand addition to map binding epitopes .
Data Interpretation and Reporting
Q. How should researchers reconcile discrepancies in biological activity data between in vitro and in vivo models for this compound?
Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA assay) to explain reduced in vivo efficacy .
- Metabolite Identification : Use high-resolution MS/MS to detect active metabolites (e.g., N-dealkylated products) that may contribute to off-target effects .
- Dose-Response Alignment : Normalize in vitro IC₅₀ values to free plasma concentrations using Kd values from SPR assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
